Product packaging for AC-Leu-NH2(Cat. No.:CAS No. 28529-34-2)

AC-Leu-NH2

Cat. No.: B556393
CAS No.: 28529-34-2
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-ZETCQYMHSA-N
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Description

Contextualizing Ac-Leu-NH2 within Peptide Chemistry and Biochemistry Research

In the vast landscape of peptide and protein science, understanding the intrinsic properties of individual amino acid residues is fundamental. This compound provides a simplified, yet highly relevant, model for the behavior of a leucine (B10760876) residue situated within a larger peptide. Standard amino acids exist as zwitterions with charged amino and carboxylate groups. However, within a peptide chain, these groups are engaged in amide bonds, rendering them neutral. By capping the termini with acetyl and amide groups, this compound effectively isolates the physicochemical contributions of the leucine side chain—an isobutyl group—allowing researchers to study its hydrophobic and steric effects without the confounding influence of terminal charges.

This molecular simplification is critical in both theoretical and experimental studies. In computational chemistry, it serves as a manageable system for exploring conformational landscapes and solvent interactions. In biochemical research, N-acetylated amino acids and their derivatives are studied to understand how modifications like acetylation can alter molecular interactions and biological activity. nih.gov The study of such simple derivatives provides foundational knowledge applicable to complex processes like protein folding, molecular recognition, and the design of peptide-based therapeutics.

Significance of this compound as a Model System and Building Block in Peptide Science

The utility of this compound as a model system is well-documented, particularly in studies of molecular hydration and thermodynamics. As part of a series of N-acetylamino acid amides, this compound has been used as a model compound to investigate hydration patterns, providing insight into how water molecules organize around non-polar side chains, a key driver of protein folding. glpbio.combachem.com

Recent thermodynamic studies have precisely characterized the physicochemical properties of this compound, establishing a reliable dataset for computational modeling and biophysical chemistry. A 2023 study conducted detailed calorimetric measurements to determine its heat capacity and phase behavior, providing reference thermodynamic functions for its crystalline phase from near absolute zero up to its decomposition temperature. nih.gov Such fundamental data is crucial for accurately modeling the energetic contributions of leucine residues in larger biomolecules.

Beyond its use in physical chemistry, this compound is a fundamental building block in synthetic peptide chemistry. The principles of its synthesis are foundational to methods like Solid-Phase Peptide Synthesis (SPPS), where protected amino acids are sequentially added to a growing peptide chain. mdpi.com The synthesis of peptides containing acetylated N-termini and amidated C-termini is a common strategy to increase their stability and biological activity by mimicking the structure of larger proteins and preventing degradation by exopeptidases. nih.gov

Current Research Trajectories and Future Perspectives for this compound Investigations

While this compound is primarily used as a foundational model, several research trajectories can be envisioned for its future investigation. One promising area is the study of self-assembly. Research has shown that even very short peptides can self-assemble into ordered nanostructures, a field with applications in materials science and biomedicine. acs.org Investigating the potential for this compound, as a simple, hydrophobic, and uncharged molecule, to form aggregates or ordered structures under specific conditions could provide insights into the initial nucleation steps of amyloid formation or the design of novel biomaterials.

Another avenue of research involves its use in conformational studies. The flexibility of the leucine side chain and the potential for cis/trans isomerization of the amide bonds are critical aspects of protein structure. nih.govnih.gov High-resolution analytical techniques, such as advanced NMR spectroscopy, could be applied to this compound to precisely characterize its conformational preferences in different solvent environments, providing benchmark data for refining computational force fields used in molecular dynamics simulations of proteins.

Furthermore, the significant research interest in the therapeutic potential of N-acetyl-L-leucine (the carboxylic acid form of the molecule) for various neurological disorders suggests a potential path for comparative studies. nih.govnih.govnih.gov Future biochemical investigations could explore whether this compound exhibits distinct biological activities or metabolic pathways compared to its carboxylic acid counterpart, potentially clarifying the role of the C-terminal group in transport, stability, and cellular uptake. This could open new avenues for its use as a biochemical probe to study amino acid and peptide transport mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B556393 AC-Leu-NH2 CAS No. 28529-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXQAHAQREGGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937178
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16624-68-3
Record name N-Acetyl-D-leucineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Ac Leu Nh2 and Its Derivatives

Established Chemical Synthetic Pathways for Ac-Leu-NH2

The chemical synthesis of this compound involves the formation of a peptide bond between an N-acetylated moiety and Leucine (B10760876), followed by amidation of the C-terminus, or the formation of a peptide bond between N-acetyl-Leucine and an amide group. Both solid-phase and solution-phase approaches can be adapted for this purpose.

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide synthesis due to its efficiency and amenability to automation. In SPPS, the peptide chain is built stepwise while anchored to an insoluble resin. To synthesize N-acetylated amides like this compound, specific adaptations are required.

Typically, SPPS proceeds from the C-terminus to the N-terminus. For C-terminal amides, a Rink amide resin or a similar handle is commonly used, which yields a C-terminal amide upon cleavage from the resin. thaiscience.info To introduce the N-terminal acetyl group, acetylation is performed as the final step on the resin-bound peptide after the Leucine residue has been coupled. This involves treating the free N-terminus of the resin-bound Leu-NH2 with an activated acetic acid derivative, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base.

While SPPS is generally efficient, challenges can arise, particularly concerning epimerization of amino acids during coupling steps, although this is more pronounced with C-terminal activation than with N-terminal acetylation. nih.gov The choice of resin, coupling reagents (e.g., HBTU/HOBt, DIPC/HOBt), and deprotection strategies (Fmoc or t-Boc) are critical parameters influencing the yield and purity of the final product. thaiscience.infobioline.org.br

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. This method can be advantageous for synthesizing shorter peptides and derivatives like this compound, particularly when large quantities are required or when specific chemical manipulations are better performed in solution.

For the synthesis of this compound via solution phase, one approach involves coupling N-acetyl-Leucine (Ac-Leu-OH) with leucinamide (Leu-NH2). This reaction requires activation of the carboxyl group of N-acetyl-Leucine to facilitate peptide bond formation with the amino group of leucinamide. Various coupling reagents used in peptide chemistry, such as carbodiimides (e.g., DCC or DIPC) often in combination with additives like HOBt, can be employed for this activation. ias.ac.in After the coupling reaction, the product this compound can be isolated and purified using standard techniques like extraction, crystallization, or chromatography.

Another solution-phase strategy could involve first forming Leu-NH2 and then acetylating the N-terminus. Alternatively, N-acetyl-Leucine could be synthesized first, followed by amidation of the C-terminal carboxyl group. The choice of strategy depends on the availability of starting materials and the desired efficiency and purity. Solution-phase synthesis can sometimes face challenges with product isolation and purification, especially for longer peptides, but for a simple dipeptide derivative like this compound, it can be a viable method. researchgate.net

Prebiotic Chemistry and Non-Enzymatic Peptide Formation Mechanisms Involving Leucine-Containing Dipeptides

The study of prebiotic chemistry explores how the building blocks of life, including peptides, could have formed on early Earth in the absence of enzymatic machinery. Leucine-containing dipeptides, while specific structures like this compound are products of directed synthesis, are relevant to these studies as hydrophobic peptides that could have played roles in early compartmentalization and catalysis. researchgate.netnih.govacs.orgmdpi.com

Oxazolones (specifically 5(4H)-oxazolones) have been implicated as potential intermediates in prebiotic peptide synthesis. researchgate.netnih.govresearchgate.netharvard.eduresearchgate.net These reactive species can form from N-acylated amino acids under dehydrating conditions. In primitive Earth environments, cycles of hydration and dehydration, potentially occurring in tidal pools or on mineral surfaces, could have facilitated oxazolone (B7731731) formation. researchgate.net

Once formed, oxazolones can react with amino acids or amino acid amides to form peptide bonds. researchgate.netnih.govresearchgate.net This pathway is significant because it provides a mechanism for peptide chain elongation without the need for complex enzymatic machinery. Studies have explored the reaction of oxazolones, including those derived from N-acetylated amino acids, with amino acid amides like leucinamide in conditions mimicking early Earth, such as buffered aqueous solutions. researchgate.netnih.govresearchgate.net This chemistry can lead to the formation of dipeptides, including those containing leucine. researchgate.netnih.govresearchgate.net

Amphiphilic molecules, such as fatty acids, are thought to have been present on early Earth and could self-assemble into structures like vesicles, forming primitive compartments. researchgate.netnih.govacs.orgresearchgate.net These aggregates could have influenced prebiotic chemical reactions, including peptide synthesis.

Research suggests that fatty acid aggregates can enhance the formation of hydrophobic dipeptides from oxazolones and amino acid amides. researchgate.netnih.gov When fatty acids exceed their critical aggregation concentration and form vesicles, significant increases in peptide yield and changes in stereoselectivity have been observed in the reaction between a 5(4H)-oxazolone and leucinamide. researchgate.netnih.gov This effect is attributed to the fatty acid aggregates providing hydrophobic domains where the reactants can concentrate and the reaction can be facilitated at the water-aggregate interface. researchgate.netnih.gov This co-localization of reactants and the catalytic environment provided by the amphiphile assemblies could have been crucial for efficient peptide formation in prebiotic settings. researchgate.netnih.gov

Acid-base catalysis can play a significant role in peptide bond formation under prebiotic conditions. Studies on the formation of the dipeptide Ac-Tyr(Me)-Leu-NH2 from a racemic 5(4H)-oxazolone derived from N-acetylated O-methyltyrosine and leucinamide have investigated the influence of acid-base catalysis in both aqueous and organic media. researchgate.netnih.govresearchgate.netrsc.org

In aqueous buffered conditions, the presence of fatty acids forming aggregates can induce catalysis at the water-aggregate interface, linked to the proton exchange dynamics of fatty acids. researchgate.netnih.govrsc.org This suggests that the local environment created by amphiphile assemblies can provide the necessary acid-base conditions to facilitate peptide formation. researchgate.netnih.govrsc.org

Experiments in organic solvents have also demonstrated the efficiency of acid catalysis in the reaction between the oxazolone and leucinamide, with carboxylic acids like acetic acid and decanoic acid showing catalytic activity. researchgate.netrsc.org This indicates that acid-base catalysis, potentially provided by simple organic molecules available on early Earth, could have driven peptide bond formation in various environments, including those less aqueous. researchgate.netrsc.orgnih.gov The formation of Ac-Tyr(Me)-Leu-NH2 in these studies serves as a model for how similar leucine-containing dipeptide derivatives could have plausibly formed non-enzymatically. researchgate.netnih.govresearchgate.netrsc.org

Enzymatic Approaches to Peptide Synthesis Incorporating Leucine Residues

Enzymatic peptide synthesis utilizes enzymes, primarily proteases or ligases, to catalyze the formation of peptide bonds. This method often offers high stereo- and regioselectivity under mild reaction conditions, reducing the need for extensive protecting group strategies common in chemical synthesis.

Thermolysin-Catalyzed Condensation Reactions with N-Acylamino Acids

Thermolysin, a thermostable neutral metalloprotease, has been explored for its ability to catalyze peptide bond formation, particularly in low-water organic solvent systems. Studies have investigated the thermolysin-catalyzed condensation of N-acylamino acids with amino acid amides. idrblab.netciteab.com This enzyme exhibits a preference for hydrophobic amino acids at the carboxyl side of the peptide bond being formed, making it suitable for incorporating Leucine. idrblab.net

Research has shown that the rate of thermolysin-catalyzed peptide synthesis is influenced by the structure of both the carboxyl and amine components. idrblab.net The presence of a hydrophobic amino acid residue adjacent to the carbonyl-group donor can significantly enhance the synthesis rate. idrblab.net For instance, kinetic studies involving the condensation of benzyloxycarbonyl-L-phenylalanine with various amine components, including L-leucinanilide, have provided data on apparent kcat and Km values, suggesting a synergistic effect in the binding of the two reactants at the active site. idrblab.net

The reaction conditions, including the type and concentration of organic solvent and pH, play a critical role in the efficiency and yield of thermolysin-catalyzed condensations. citeab.com The apparent equilibrium yield can be influenced by these factors, with different regions of solvent concentration leading to precipitation-driven, homogeneous, or inactivated systems. citeab.com

Serine-Histidine Catalysis in Peptide Bond Formation (e.g., Ac-Phe-Leu-NH2)

Beyond well-established proteases, simpler catalytic systems, such as the dipeptide seryl-histidine (Ser-His), have demonstrated the ability to catalyze peptide bond formation. This is particularly relevant in the context of exploring potential prebiotic peptide synthesis routes.

Studies have shown that Ser-His can catalyze the condensation of activated amino acid esters with amino acid amides. A notable example relevant to Leucine-containing peptides is the reaction between N-protected and C-activated phenylalanine (e.g., Ac-Phe-OEt) and leucinamide (H-Leu-NH2) to form the dipeptide Ac-Phe-Leu-NH2.

The yield of Ac-Phe-Leu-NH2 formation catalyzed by Ser-His has been reported to vary depending on the reaction conditions, including pH, temperature, incubation time, and catalyst concentration. Yields ranging from 20% to 50% have been observed over extended incubation periods (up to 30 days) at pH 7–9. Increasing the Ser-His concentration from 4 mM to 16 mM has been shown to increase the coupling product yield. However, hydrolysis of the activated substrate is a competing reaction, and the optimal conditions aim to favor aminolysis (peptide formation) over hydrolysis.

The following table summarizes representative data for Ser-His catalyzed Ac-Phe-Leu-NH2 formation:

SubstratesCatalystpHTemperature (°C)Incubation TimeYield of Ac-Phe-Leu-NH2 (%)Competing ReactionReference
Ac-Phe-OEt, H-Leu-NH2Ser-His7-94-65Up to 30 days20-50Hydrolysis of Ac-Phe-OEt
Ac-Phe-OEt, H-Leu-NH2Ser-His> 7, plateau after 925Time course (Fig. 1c)Up to ~60 (30 days)Hydrolysis of Ac-Phe-OEt
Ac-Phe-OEt, H-Leu-NH2Ser-His (4-16 mM)10251 dayIncreases with concentration (up to 16 mM)Hydrolysis of Ac-Phe-OEt

Note: Data extracted from figures and text where specific numerical values were provided.

Advanced Synthetic Techniques for Peptide Analogs Containing Leucine

Beyond standard peptide synthesis, advanced techniques are employed to create Leucine-containing peptide analogs with enhanced properties, such as improved stability, activity, and modified biological functions.

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

The incorporation of non-canonical amino acids (ncAAs) and the design of peptide mimetics represent powerful strategies to overcome limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability. ncAAs are not directly encoded by the genetic code but can be introduced into peptides through various synthetic methods, including solid-phase peptide synthesis (SPPS), in vivo, and in vitro systems.

Leucine-containing peptides can be modified by replacing canonical Leucine residues with ncAAs or by incorporating peptide mimetic structures. This can alter the peptide's conformation, stability, and interaction with target molecules. For example, disruption of leucyl-tRNA synthetase (LeuRS) activity has been shown to enable the incorporation of various ncAAs in response to leucine codons in some systems.

Peptide mimetics are compounds that structurally or functionally mimic peptides but may contain non-amide backbone linkages or incorporate non-natural building blocks. Cyclic peptide mimetics containing hydrophobic amino acids like Leucine have been explored. The design of peptide mimetics often involves considering the structural properties conferred by ncAAs, such as their impact on dihedral angles and secondary structure formation.

Cyclization Strategies for Enhanced Peptide Stability and Activity (e.g., Multi-Leu Peptide)

Peptide cyclization is a widely used technique to improve peptide stability, rigidity, and sometimes activity compared to their linear counterparts. Various cyclization strategies can be applied to Leucine-containing peptides, including head-to-tail, side-chain to tail, and the formation of disulfide bridges.

The success of macrocyclization is significantly influenced by the ability of the linear peptide precursor to adopt a conformation that brings the reactive ends into close proximity, thereby favoring intramolecular cyclization over intermolecular oligomerization.

A notable example of applying cyclization strategies to a Leucine-rich peptide is the Multi-Leu peptide, with the sequence Ac-LLLLRVKR-NH2. This peptide was developed as an inhibitor of PACE4, an enzyme implicated in prostate cancer. To improve its stability for potential in vivo applications, different cyclization approaches were investigated.

Studies on the Multi-Leu peptide have shown that the impact of cyclization on inhibitory potency can vary depending on the cyclization strategy employed. Cyclization involving a C-terminal carboxylic acid (head-to-tail or side chain-to-tail) sometimes led to diminished inhibitory potency, suggesting that a balance between structural rigidity and flexibility is important for optimal enzyme binding. However, modifications within the multi-Leu core combined with cyclization yielded potent cyclic analogs with improved stability. For instance, a cyclic analog, (&)[Mpa]LLLC(&)RVK[Amba], showed potent inhibitory effects and improved stability.

N-methylation of amide bonds is another modification that can be incorporated into peptides to facilitate cyclization by influencing the peptide backbone conformation.

Molecular Interactions and Recognition Mechanisms of Ac Leu Nh2 Containing Peptides

Peptide-Receptor Binding Studies Involving Leucine (B10760876) Motifs

Leucine residues within peptides, often as part of specific motifs, play a significant role in mediating interactions with various receptors. These interactions can involve specific binding domains and influence binding affinities, as well as contribute to allosteric modulation.

Investigation of Specific Binding Domains and Affinities

Leucine motifs are frequently found in peptides that interact with protein binding domains. For instance, the estrogen receptor alpha (ERα) interacts with coactivator proteins containing short helical, leucine-rich LXXLL consensus motifs (NR-box) that bind to the AF2 region of the receptor's ligand-binding domain (LBD). oup.compnas.org Agonist binding stabilizes a conformation in the ERα LBD that exposes a hydrophobic groove capable of accommodating these LXXLL motifs. oup.compnas.org This highlights how leucine-rich sequences contribute to specific protein-protein interactions critical for receptor function.

Another example involves the interaction of peptides containing leucine with the PABC domain, a peptide-binding domain found in poly(A)-binding protein (PABP). embopress.org PABC domains bind a conserved motif of 12-15 amino acids, termed PAM2, with submicromolar affinity. embopress.org Hydrophobic interactions and charge complementarity contribute to this binding. embopress.org Studies involving mutations in PAM2 peptides have shown that introducing a bulky amino acid like leucine at certain positions can significantly decrease binding affinity, underscoring the specific spatial and chemical requirements for optimal binding within these domains. embopress.org

Peptides containing leucine residues are also utilized in research settings to study interactions with biological systems, particularly in peptide-receptor binding studies. myskinrecipes.com They are employed in biochemical assays to investigate potential effects on cellular signaling pathways and serve as model compounds in structure-activity relationship studies to understand how specific amino acid sequences influence biological activity. myskinrecipes.com For example, Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 has been found to inhibit the activity of vasoactive intestinal peptide (VIP) by binding to VIP receptors with high affinity and competitively inhibiting VIP binding. biosynth.com This peptide also demonstrated an inhibitory effect on the maximal response of VIP in tissues like the intestine. biosynth.com

Allosteric Modulation by Leucine-Containing Peptidomimetics (e.g., Pro-Leu-Gly-NH2 Analogs)

Leucine-containing peptidomimetics can act as allosteric modulators of receptors, altering the receptor's response to its primary ligand by binding to a distinct site. A notable example is L-Prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH2 or PLG), an endogenous neuropeptide that allosterically modulates dopamine (B1211576) D2 and D4 receptor subtypes. nih.gov PLG can increase the affinity of the high-affinity state of the dopamine receptor for agonists and increase the ratio of the receptor in this state. nih.gov

Studies with PLG peptidomimetics, constrained in specific conformations like a polyproline II helix or a type II β-turn, have demonstrated contrasting dopamine receptor modulating activities. nih.govnih.govscilit.comfigshare.com Compounds designed to mimic a polyproline II helix conformation were found to be positive allosteric modulators, enhancing agonist binding to the dopamine D2 receptor. nih.govnih.govscilit.com Conversely, corresponding diastereoisomeric compounds designed to mimic a type II β-turn provided the first PLG peptidomimetics capable of decreasing the binding of agonists to the dopamine receptor. nih.govnih.govscilit.com These findings suggest that the specific conformation adopted by leucine-containing peptidomimetics is crucial for their allosteric effects.

Peptides containing leucine residues, such as Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, are used in research to study their interactions with biological systems, including peptide-receptor binding. myskinrecipes.com This highlights the broader application of leucine-containing peptides and peptidomimetics in investigating receptor modulation.

Enzymatic Interactions and Catalysis Mediated by Leucine-Containing Peptides

Peptides incorporating Ac-Leu-NH2 or other leucine motifs can interact with enzymes, influencing their catalytic activity through mechanisms of inhibition or activation.

Enzyme Inhibition and Activation Mechanisms by this compound Derivatives

Leucine-containing peptides and their derivatives have been shown to modulate the activity of various enzymes, including proteases and kinases.

Cl-Ac-(OH)Leu-Ala-Gly-NH2 is a peptide derivative that has been investigated for its potential to modulate Protein Kinase C (PKC) activity. nih.gov While specific details on the exact mechanism of PKC modulation by Cl-Ac-(OH)Leu-Ala-Gly-NH2 were not extensively detailed in the provided search results, the compound is identified as a peptide with a specific sequence and modifications (N-chloroacetyl, N-hydroxy, and C-terminal amide). nih.govneobioscience.compeptide.co.jp Its study in the context of PKC modulation suggests an interaction where the peptide derivative influences the enzyme's activity, potentially by binding to an active or allosteric site, thereby affecting downstream signaling pathways regulated by PKC.

The Multi-Leu peptide, with the sequence Ac-LLLLRVKR-NH2, is a well-characterized peptide-based inhibitor of the proprotein convertase PACE4. core.ac.ukug.edu.plsemanticscholar.orgiscabiochemicals.combiorbyt.com PACE4 is a serine protease involved in processing protein precursors and plays a role in various physiological and pathological processes, including cancer progression. core.ac.ukug.edu.plsemanticscholar.orgiscabiochemicals.com

The Multi-Leu peptide was designed based on observations that peptides with nonpolar amino acid residues, such as leucine, at specific positions (P6 and P7) exhibit better inhibition potency towards PACE4 compared to other related enzymes like furin. core.ac.uk The addition of four leucine residues to the N-terminus of a consensus PC motif resulted in Ac-LLLLRVKR-NH2, which demonstrates potent and selective inhibition of PACE4. core.ac.ukug.edu.plsemanticscholar.orgiscabiochemicals.com

Research has shown that Ac-LLLLRVKR-NH2 can achieve low nanomolar Ki values for PACE4, demonstrating significantly higher selectivity for PACE4 over furin (up to 20- to 22-fold). core.ac.uk

EnzymeKi (nM)Selectivity (PACE4/Furin)
PACE420-24 core.ac.uksemanticscholar.org-
Furin-~20-22 fold core.ac.uk

In cell-based assays, the Multi-Leu peptide has demonstrated anti-proliferative effects on cancer cell lines, consistent with its role as a PACE4 inhibitor. core.ac.uksemanticscholar.orgiscabiochemicals.com For example, it showed IC50 values in the micromolar range in PACE4-positive ovarian and prostate cancer cell lines. core.ac.uksemanticscholar.org

Cell LinePACE4 ExpressionIC50 (μM)
SKOV3 (Ovarian Cancer)Positive320 core.ac.uk
CAOV3 (Ovarian Cancer)Positive450 core.ac.uk
DU145 (Prostate Cancer)PositiveMicromolar range semanticscholar.orgiscabiochemicals.com
LNCaP (Prostate Cancer)PositiveMicromolar range semanticscholar.orgiscabiochemicals.com
OVCAR3 (Ovarian Cancer)NegativeNo inhibitory effect up to 500 μM core.ac.uk

Analogs of Ac-LLLLRVKR-NH2 with modifications, such as the incorporation of D-Leu or an arginine mimetic, have been developed to improve potency and stability. core.ac.ukug.edu.plsemanticscholar.org These studies highlight the importance of the leucine motif and other residues in the peptide sequence for effective enzyme inhibition. core.ac.ukug.edu.plsemanticscholar.org

Leucine aminopeptidases (PepA), which are metalloproteases, catalyze the cleavage of N-terminal residues from peptides and proteins, reacting most rapidly with leucine residues. nih.govacs.orgworthington-biochem.com This demonstrates that leucine can also be a preferred substrate for enzymatic catalysis, in contrast to its role in enzyme inhibition by peptides like Ac-LLLLRVKR-NH2.

Protein-Tyrosine Phosphatase (PTP) Inhibition by Fluorinated Phenylalanine-Leucine Peptides

Protein-tyrosine phosphatases (PTPs) are a family of enzymes crucial for regulating cellular processes by removing phosphate (B84403) groups from tyrosine residues on proteins. google.com Dysfunctional PTP activity is linked to various diseases, including cancers, metabolic syndromes, and autoimmune disorders. google.com Inhibitors targeting specific PTPs are valuable tools for studying these enzymes and hold therapeutic potential. google.com

While the provided information does not directly detail PTP inhibition specifically by fluorinated phenylalanine-leucine peptides in the context of this compound, it highlights the broader area of PTP inhibitor design, often involving phosphotyrosyl mimetics displayed within peptide sequences. researchgate.netgoogleapis.comtum.de For instance, studies on PTP1B and T-cell PTP (TCPTP) have explored peptide-based inhibitors. researchgate.netresearchgate.net The active site of PTPs is highly conserved and positively charged, requiring negatively charged moieties for tight binding. nih.gov Selective inhibition over highly homologous PTPs like PTP1B and TCPTP remains a challenge. researchgate.netresearchgate.netnih.gov One study successfully exploited a conservative Leu119 to Val substitution between PTP1B and TCPTP to achieve greater selectivity for a PTP1B inhibitor, suggesting the importance of this leucine residue in the interaction. researchgate.net Another study used an EGFR-derived hexapeptide sequence, 'Ac-Asp-Ala-Asp-Glu-Xxx-Leu-amide', where Xxx was a phosphotyrosyl mimetic, to examine inhibitory potencies against PTP1B, indicating the inclusion of leucine in the peptide scaffold for inhibitor design. researchgate.net

Inhibition of Amyloid Beta Fibrillogenesis by Ac-Leu-Pro-N-Me-Phe-Phe-Asp-NH2

Amyloid beta (Aβ) fibrillogenesis, the aggregation of Aβ peptides into amyloid fibrils, is a key process in the pathology of Alzheimer's disease. biosynth.commdpi.com Peptides capable of inhibiting this aggregation or promoting the disassembly of existing fibrils are being investigated as potential therapeutics. mdpi.comresearchgate.netscribd.com

The peptide Ac-Leu-Pro-N-Me-Phe-Phe-Asp-NH2 (also referred to as iAb5p or a derivative thereof) has been shown to inhibit amyloid beta fibrillogenesis. biosynth.commdpi.comresearchgate.netscribd.comresearchgate.net This peptide, derived from the natural Aβ sequence with modifications, including an N-terminal acetyl group, a leucine residue, a proline substitution, an N-methylated phenylalanine, and a C-terminal aspartic acid amide, can cross the blood-brain barrier and inhibit the formation of amyloid fibrils in vitro. mdpi.comscribd.com It has also been reported to promote the disassembly of formed amyloid plaques in vivo. mdpi.comscribd.com The efficacy of this synthetic peptide is attributed, in part, to its proline residues, which attenuate the β-sheet confirmation propensity of natural Aβ peptides, thereby hindering aggregation. mdpi.comscribd.com Chemical modifications such as N-terminal acetylation and C-terminal amidation, present in Ac-Leu-Pro-N-Me-Phe-Phe-Asp-NH2, contribute to the peptide's stability and brain uptake. researchgate.net

Control of Proteolytic Cleavage in Leucine-Containing Peptide Dendrimers

Peptide dendrimers are branched synthetic macromolecules with potential applications in various fields, including drug delivery. nih.govacs.orgsciengine.com Their ability to resist proteolytic degradation is a significant advantage over linear peptides, which are often rapidly cleaved by proteases in biological environments. acs.orgsciengine.comexplorationpub.commdpi.com

The control of proteolytic cleavage in leucine-containing peptide dendrimers can be influenced by their topological structure, specifically the degree of branching. nih.gov Studies using model cleavage sites for enzymes like trypsin and alpha-chymotrypsin have demonstrated that the protease reactivity of peptide dendrimers can be tuned by the number of amino acids between branching points. nih.gov For instance, cleavage was observed in dendrimers with two or three amino acids between branching points, regardless of the reactive sequence's position. nih.gov In contrast, cleavage was blocked in more compact dendrimers with only one amino acid between branching points, such as in the dendrimer D18B, which contains a Leu-NH2 at its C-terminus (Ac-Glu)8(Dap-Phe)4(Dap-Arg)2Dap-Leu-NH2. nih.gov This suggests that the steric hindrance provided by the branched structure in compact dendrimers can shield the peptide bonds, including those involving leucine, from protease access. acs.org This topological control offers a novel way to modify the biological properties of peptide dendrimers, enhancing their stability and potential utility as functional biomolecule analogues. nih.gov

Design and Application of Statine (B554654) Mimetics for Protease Resistance

Statine is a naturally occurring gamma-amino-beta-hydroxy acid found in some peptides, notably those that inhibit aspartic proteases. researchgate.net Incorporating statine or statine mimetics into peptide sequences is a strategy used to enhance their resistance to proteolytic degradation and improve their pharmacological properties. explorationpub.commdpi.comresearchgate.net

While the provided information does not directly link statine mimetics specifically to this compound or peptides containing this exact motif, it highlights the general principle of using modified amino acids and peptidomimetics to improve peptide stability against proteases. explorationpub.commdpi.commdpi.com Statine-containing peptides represent a class of modified linear peptides recognized as pharmacophores for aspartic protease inhibitors. researchgate.net The design and application of statine mimetics are part of broader efforts to overcome the limitation of proteolytic susceptibility in therapeutic peptides. explorationpub.commdpi.com Strategies include backbone modifications, incorporation of non-canonical amino acids (which can include structures inspired by statine), and cyclization, all aimed at rendering peptides less recognizable or accessible to protease active sites. mdpi.commdpi.comnih.gov These approaches are crucial for developing peptides with improved pharmacokinetic properties and prolonged efficacy. explorationpub.commdpi.com

Enzyme Substrate Specificity and Recognition of Leucine-Containing Sequences

The amino acid sequence of a peptide substrate plays a critical role in its recognition and cleavage by enzymes, particularly proteases and peptidases. The presence and position of specific amino acid residues, such as leucine, within a sequence can dictate enzyme specificity.

Leucine is a hydrophobic amino acid, and its side chain's interaction with the enzyme's active site or substrate-binding pocket is a key determinant of recognition. nih.gov Studies on various enzymes, including amino acid dehydrogenases and sortases, have shed light on how leucine-containing sequences are recognized. For instance, differential substrate specificity in amino acid dehydrogenases, including leucine dehydrogenase, is achieved by critical substitutions at the base of the binding pocket that accommodate the amino acid substrate's side chain. nih.gov In sortase enzymes, which recognize a cell wall sorting signal (CWSS) typically containing an LPXTG motif, the leucine residue at the P4 position is crucial for specificity, and modifications in the enzyme's β6-β7 loop can alter its ability to accommodate residues other than leucine. biorxiv.org

Multiplex substrate profiling studies have also revealed enzyme preferences for leucine at specific positions within peptide substrates. ucsf.edu For example, cathepsin E initially favors phenylalanine and norleucine at the P1 position, but with longer incubation, its specificity broadens to include leucine at P1. ucsf.edu Prolylcarboxypeptidase (PRCP), known for its strict specificity for Pro-Xaa bonds, was found to accept norleucine in the S1 pocket, and cleavage occurred rapidly when P1 proline, alanine (B10760859), or norleucine were paired with hydrophobic residues like leucine in the P1' position. ucsf.edu This highlights that the context of leucine within the peptide sequence and the specific enzyme's binding pocket architecture are critical for recognition and cleavage.

Role of Leucine Residues in Enzyme Active Site Interactions

Amino acid residues within the active site of an enzyme are directly involved in substrate binding, catalysis, and determining enzyme specificity. Leucine residues, due to their hydrophobic side chain, can play significant roles in these interactions.

Leucine residues in the active site can contribute to hydrophobic interactions with the substrate, helping to position it correctly for catalysis. ijarsct.co.in Studies on caspases 3 and 7, key executioners in apoptosis, have shown that a leucine residue on the L2 loop (Leu168 in caspase 3 and Leu191 in caspase 7) is important for maintaining catalytic activity. researchgate.net This leucine residue participates in forming the S2 subsite through hydrophobic interactions, accommodating the P2 residue of inhibitors or substrates. researchgate.net Mutations of these leucine residues can significantly decrease enzyme activity, highlighting their critical role in the active site. researchgate.net

In glutamate (B1630785) dehydrogenase (GDH), leucine residues are involved in allosteric activation by leucine. tandfonline.comnih.gov The crystal structure of Thermus thermophilus GDH in a leucine-bound form revealed that leucine binds at subunit interfaces, causing allosteric activation. nih.gov Specific amino acid residues, including leucine residues from adjacent subunits, form the leucine binding sites through a combination of electrostatic and hydrophobic interactions. nih.gov These interactions stabilize the bound leucine and contribute to the conformational changes that lead to enzyme activation. nih.gov

Furthermore, leucine residues can be critical for the interaction of enzymes with inhibitors. pnas.org For example, an isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase (ACCase) is critical for its interaction with certain herbicide inhibitors. pnas.org The presence of a leucine residue at a specific position in ACCase from herbicide-resistant plants, compared to isoleucine in sensitive plants, confers resistance, indicating the direct involvement of this leucine in the inhibitor binding site. pnas.org

Protein-Protein Interaction (PPI) Modulation by Peptides with Leucine Residues

Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, and their modulation offers significant therapeutic opportunities. mdpi.comkyoto-u.ac.jpmdpi.comnih.gov Peptides, including those containing leucine residues, are increasingly being explored as tools to modulate PPIs due to their ability to mimic natural interaction motifs and offer relatively large contact surfaces compared to small molecules. kyoto-u.ac.jpmdpi.com

Leucine residues, with their hydrophobic side chains, are frequently involved in the interaction interfaces of proteins. kyoto-u.ac.jpmdpi.com These hydrophobic interactions contribute significantly to the binding affinity and specificity of protein-protein complexes. kyoto-u.ac.jp Peptides designed to mimic or disrupt these interfaces often incorporate leucine residues at key positions to enhance binding to the target protein. kyoto-u.ac.jp

For example, in studies aiming to develop membrane-permeable PPI inhibitors, phenylalanine, tryptophan, and leucine residues that are critical for the interaction between p53 and HDM2 were grafted into the framework of a cell-penetrating peptide. kyoto-u.ac.jp This highlights the recognition of leucine's importance in mediating specific protein-protein associations. While the grafted peptides in this specific study did not interact with HDM2 as intended, the approach underscores the strategy of leveraging key hydrophobic residues like leucine for designing peptides that can modulate PPIs. kyoto-u.ac.jp

Modulation of PPIs can involve either inhibiting or stabilizing the interaction. nih.govrsc.org Peptides can act as orthosteric modulators by binding directly to the interaction interface or as allosteric modulators by binding elsewhere and inducing conformational changes. nih.govrsc.org The presence and arrangement of leucine residues within a peptide sequence can influence its ability to engage in the necessary interactions for either inhibiting or stabilizing a specific protein-protein interface. kyoto-u.ac.jpmdpi.com

Identification of "Hot-Spots" within PPI Interfaces for Therapeutic Design

Protein-protein interactions (PPIs) are fundamental to numerous biological processes, and their modulation represents a significant area in therapeutic development. Within PPI interfaces, specific regions known as "hot-spots" contribute disproportionately to the binding free energy. These hot-spots are often enriched in certain amino acid residues, including hydrophobic residues like leucine, isoleucine, and phenylalanine, which engage in favorable van der Waals and hydrophobic interactions citeab.comscispace.com.

The presence of leucine within a peptide sequence can contribute to the formation of or interaction with such hydrophobic hot-spots at protein interfaces. Peptides containing this compound, by virtue of the leucine side chain, can potentially mimic or disrupt interactions mediated by leucine residues in native protein interfaces. Identifying these hot-spots through experimental techniques like alanine scanning mutagenesis or computational methods is crucial for understanding how peptides, including those with this compound, might bind or interfere with PPIs.

Rational Design of Peptidomimetics for PPI Disruption

Rational design of peptidomimetics aims to create molecules that mimic the key structural and functional features of peptides while often improving properties such as stability and bioavailability. Peptides containing modified amino acids like this compound can serve as starting points for the design of peptidomimetics targeting PPIs. The acetyl and amide modifications can influence the peptide's conformation and its resistance to enzymatic degradation, which are important considerations in drug design.

By understanding how the leucine residue and the terminal modifications of this compound contribute to binding at PPI interfaces, researchers can rationally design peptidomimetics that disrupt these interactions. This involves incorporating structural elements that mimic the critical interactions observed in the native peptide-protein complex, potentially enhancing affinity and specificity for the target hot-spot. The hydrophobic nature of leucine is a key feature to consider in such designs, alongside the potential for hydrogen bonding by the terminal groups.

General Molecular Recognition Phenomena Involving Leucine and its Derivatives

Molecular recognition involving leucine and its derivatives, including this compound, is a complex process driven by a combination of non-covalent interactions. These interactions dictate the specificity and affinity of binding events in various biological and synthetic systems.

Chiral Recognition and Enantioselectivity in Peptide Formation and Binding

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in biological systems. Amino acids, except for glycine, are chiral, existing as L- and D-enantiomers. Leucine is a chiral amino acid, and its L-enantiomer is predominantly found in naturally occurring proteins. The stereochemistry of leucine in this compound is therefore critical for its recognition by chiral biological receptors and enzymes.

Chiral recognition plays a significant role in peptide formation, which is catalyzed by ribosomes that ensure the incorporation of L-amino acids. In binding events, the stereochemistry of leucine and its derivatives influences the complementarity with the binding site of the interacting molecule, leading to enantioselectivity. Studies have shown that synthetic receptors and biological systems can exhibit significant preferences for one enantiomer of leucine or leucine-containing peptides over the other. This enantioselectivity arises from the precise spatial arrangement of interacting groups, where a perfect match with one enantiomer allows for optimal non-covalent interactions, while the other enantiomer presents unfavorable steric or electronic clashes.

Research on chiral recognition of leucine and its derivatives has been conducted using various methods, including chromatography and mass spectrometry, often employing synthetic chiral selectors or receptors. For instance, modified β-cyclodextrins have demonstrated enhanced enantioselectivity for L/D-leucine, highlighting the importance of size and shape complementarity between the host cavity and the guest molecule. Molecular dynamics simulations have also been used to understand the hydrogen bonding interactions that contribute to stronger binding of one leucine enantiomer over the other to a chiral phase.

Elucidation of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition

Hydrogen bonding and hydrophobic interactions are two primary forces driving molecular recognition involving leucine and its derivatives.

Hydrogen bonds form between a hydrogen atom covalently linked to an electronegative atom (donor) and another electronegative atom (acceptor). In peptides containing this compound, the backbone amide groups, the N-terminal acetyl group (specifically the carbonyl oxygen), and the C-terminal amide group can act as hydrogen bond donors or acceptors. These interactions contribute to the peptide's conformation and its ability to bind to complementary sites on other molecules.

Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to minimize contact with water. The isobutyl side chain of leucine is highly hydrophobic scispace.com. This hydrophobic character drives the burial of leucine residues in the nonpolar core of proteins or at the interface between interacting molecules, such as in PPIs or peptide-membrane interactions scispace.com. The strength of hydrophobic interactions is proportional to the surface area of the nonpolar atoms removed from contact with water scispace.com. These interactions are crucial for stabilizing the folded structure of proteins and the complexes formed during molecular recognition events.

Studies have shown that both hydrogen bonding and hydrophobic interactions are critical for the binding affinity and specificity of ligands to protein targets. The interplay between these forces dictates how a peptide containing this compound will interact with its environment and potential binding partners. For example, in protein-ligand binding, optimized hydrophobic interactions at the binding interface, alongside hydrogen bonding, can significantly impact binding affinity.

Recognition by Synthetic Receptors and Supramolecular Systems

Synthetic receptors and supramolecular systems have been developed to mimic biological recognition processes and selectively bind to target molecules, including amino acids and peptides. Leucine and its derivatives have been subjects of recognition studies using a variety of synthetic hosts.

Examples of synthetic receptors capable of recognizing leucine and its derivatives include crown ethers and modified cyclodextrins. These receptors are designed with cavities or binding sites that can accommodate the guest molecule through a combination of interactions, including hydrogen bonding, hydrophobic effects, and sometimes electrostatic interactions. The recognition can be highly selective, distinguishing between different amino acids or even the enantiomers of a chiral amino acid like leucine.

Supramolecular systems, which involve the assembly of multiple molecules through non-covalent interactions, also play a role in recognizing peptides containing leucine. These systems can be designed to create specific binding environments that exploit the chemical properties of the peptide sequence. For instance, cucurbiturils, a class of macrocyclic compounds, have been used as synthetic receptors for recognizing protein elements and amino acids, demonstrating preference for cationic and hydrophobic elements. Leucine-rich repeats (LRRs) are natural protein motifs that function as recognition domains, and artificial LRRs have been explored as scaffolds for designing synthetic receptors. The design of these synthetic receptors and supramolecular systems provides valuable insights into the fundamental principles of molecular recognition and holds potential for applications in sensing, separation, and drug delivery.

Conformational Analysis and Computational Studies of Ac Leu Nh2 and Its Analogs

Theoretical Approaches to Peptide Conformation

Investigating peptide conformation theoretically involves employing various computational techniques to explore the potential energy surface and identify stable structures. These methods range from empirical force fields to more computationally intensive quantum chemical calculations.

Empirical Energy Calculations and Force Field Application (e.g., ECEPP/2)

Empirical energy calculations utilize force fields, which are sets of parameters derived from experimental data and quantum mechanical calculations, to estimate the potential energy of a molecule based on its atomic coordinates. The Empirical Conformational Energy Program for Peptides (ECEPP) is a widely used force field specifically developed for studying peptide conformations. ECEPP/2 and its subsequent versions, like ECEPP/3, consider various energy terms, including electrostatic interactions, van der Waals forces, and torsional potentials, to determine the energy of a given conformation. cdnsciencepub.comresearcher.liferesearchgate.netcore.ac.uk

Studies on peptides, including those containing leucine (B10760876) and related sequences, have frequently employed ECEPP/2 and ECEPP/3 for conformational searches and energy minimization. For instance, the ECEPP/2 force field was used in conformational energy calculations for C-terminal pentapeptides related to Substance P, Neurokinin A/B, and Eledoisin, which include a Leu-Met-NH2 sequence. cdnsciencepub.com This involved generating and minimizing the energy of conformers by varying dihedral angles. cdnsciencepub.com ECEPP/3 has also been utilized in global conformational searches for peptides, often combined with methods like electrostatically driven Monte Carlo (EDMC) simulations. researcher.life The parameters within ECEPP force fields are based on experimental data and quantum chemical calculations, with updates made to improve accuracy, particularly for specific residues like proline. researchgate.net The application of ECEPP force fields allows for the identification of low-energy conformers and the analysis of their relative stabilities. core.ac.ukpnas.org

Quantum Chemical Calculations (RHF, DFT, MP2) for Conformational Probability

Quantum chemical methods provide a more detailed and accurate description of the electronic structure and energy of a molecule compared to empirical force fields. Restricted Hartree-Fock (RHF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are commonly used quantum chemical approaches for studying peptide conformations. acs.orgresearchgate.netacs.orgfrontiersin.orgresearchsquare.comresearchgate.netgromacs.orgacs.orgrsc.org These methods calculate the electronic energy of a given molecular geometry, allowing for the determination of relative conformational probabilities.

Studies on peptide analogs, such as N-Acetyl-Phenylalanyl-NH2, have employed RHF, DFT (specifically B3LYP), and MP2 calculations to characterize conformational probability. acs.orgacs.org These methods can identify stable conformers and provide insights into the interactions stabilizing them, such as NH-aromatic interactions. acs.org DFT, often with functionals like B3LYP and M06-2X, has been applied to the conformational analysis of protected amino acids and dipeptides, exploring the potential energy surface and locating numerous conformers. researchgate.netresearchsquare.comresearchgate.net MP2 calculations are also used for determining accurate energies of peptide conformers, although the choice of basis set is crucial for reliable results. rsc.org These quantum chemical calculations provide a higher level of theory to complement or refine the results obtained from empirical force field calculations. acs.org

Investigation of Conformational Preferences and Dynamics of Leucine-Containing Peptides

Computational studies specifically on leucine-containing peptides and peptidomimetics aim to understand their preferred shapes, how these shapes change, and the factors influencing their flexibility.

Analysis of Dihedral Angles and Conformational Landscapes

The conformation of a peptide backbone is primarily described by the dihedral angles phi (φ), psi (ψ), and omega (ω), while side chain conformations are described by chi (χ) angles. gonzaga.edu Computational studies analyze the distribution and correlations of these dihedral angles to map the conformational landscape and identify low-energy regions corresponding to stable conformers. researchgate.netacs.orgresearchsquare.comresearchgate.netacs.org

For leucine-containing peptides, computational analyses involve exploring the potential energy surface as a function of these dihedral angles. This can reveal preferred backbone conformations, such as extended or folded structures, and the possible orientations of the leucine side chain. researchgate.netacs.org Studies using both empirical force fields and quantum chemical methods generate numerous conformers and analyze their dihedral angles to understand the accessible conformational space. acs.orgresearchsquare.comresearchgate.net Ramachandran plots, which depict the allowed (φ, ψ) combinations, are a key tool in visualizing the backbone conformational landscape. researchsquare.comresearchgate.net Analysis of dihedral angles helps in characterizing different conformational states and understanding the transitions between them. acs.org

Impact of Side Chain Modifications on Peptide Conformation

The leucine side chain itself contributes to the conformational preferences through interactions with the peptide backbone and other side chains. researchgate.net Computational studies can assess the impact of these intramolecular interactions on stabilizing specific conformers. researchgate.net Furthermore, incorporating modified amino acids or nonproteinogenic residues with altered side chains into leucine-containing sequences can lead to predictable changes in conformation. researchgate.netnih.govacs.org For example, studies on peptidomimetics incorporating furanoid sugar amino acids as dipeptide isosteres in Leu-enkephalin analogs showed that these modifications can induce turn structures stabilized by intramolecular hydrogen bonds involving the leucine NH group. researchgate.net Side chain cyclization is another modification explored computationally to stabilize specific peptide conformations. nih.gov Computational methods can also investigate the effects of environmental factors or chemical modifications, such as oxidation of methionine side chains in a leucine-containing peptide, on secondary structure changes. wisc.edu Analysis of techniques like pressure-dependent NMR chemical shifts, interpreted with computational insights, can also provide information about side chain conformers and their dynamics. researchgate.net

Characterization of β-Turn Conformations in Leucine-Based Peptidomimetics

Beta-turns are common secondary structures in peptides and proteins, characterized by a specific hydrogen bond and characteristic dihedral angles that cause a reversal in the peptide chain direction. researchsquare.com Computational studies are extensively used to identify, characterize, and design beta-turn conformations in leucine-based peptides and peptidomimetics. core.ac.ukresearchsquare.comresearchgate.netresearchgate.netnih.govacs.orgunimi.itpolimi.itchemrxiv.orgnih.govnih.gov

Computational methods can predict the propensity of a leucine-containing sequence or peptidomimetic to form a beta-turn by analyzing its low-energy conformers. researchgate.netnih.govpolimi.it Specific criteria based on interatomic distances and dihedral angles are used to identify beta-turn types (e.g., type I, type II, type I', type II'). researchsquare.compolimi.it Studies on leucine-based peptidomimetics have shown that the incorporation of specific turn-inducing scaffolds or modified amino acids can stabilize beta-turn conformations. researchgate.netacs.orgunimi.itpolimi.it For instance, certain azepane-derived amino acids have been shown to be effective beta-turn inducers when placed at specific positions in peptide sequences, with the effect influenced by other residues like leucine at the i+2 position. acs.org Computational analysis can also explore the interconversion between different beta-turn types and the energy barriers involved. nih.gov The characterization of beta-turn conformations in leucine-based peptidomimetics is crucial for the design of molecules with specific biological activities, as turns are often involved in molecular recognition. nih.gov

Computational Modeling of Peptide-Ligand and Peptide-Protein Interactions

Computational approaches are extensively used to model how peptides interact with other molecules, such as small ligands or larger proteins. These studies are fundamental in predicting binding modes, affinities, and the resulting biological effects.

Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are key techniques for predicting the binding modes and affinities of peptides to their targets nih.govbiorxiv.orgscispace.commdpi.comnih.gov. Docking algorithms explore possible binding orientations and conformations of a peptide within a protein's binding site, scoring them based on predicted interaction energies scispace.comnih.gov. MD simulations, on the other hand, provide a dynamic view of the interaction, allowing researchers to observe the stability of the complex over time and account for the flexibility of both the peptide and the target nih.govbiorxiv.orgscispace.comnih.gov. These simulations can reveal crucial details about the atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex scispace.comnih.gov. For example, molecular docking has been used to investigate the interaction of peptides, including Ac-Leu-Gly-Lys-Gln-Ala-NH2, with anion targets, and MD simulations were subsequently used to confirm the structural stability of the resulting complexes rsc.org. The process often involves preparing the ligand (peptide) by optimizing its 3D structure and considering the effects of solvation scispace.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Leucine-Containing Peptides

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity mdpi.complos.orgnih.govacs.org. For leucine-containing peptides, QSAR can help in understanding how variations in the amino acid sequence or modifications influence their activity mdpi.comnih.govacs.org. By encoding peptide sequences using numerical descriptors that represent amino acid properties (e.g., hydrophobicity, steric properties, polarity), QSAR models can predict the activity of new peptide sequences plos.orgnih.govacs.org. This approach has been applied to various peptides, and studies have shown that physicochemical features can be exploited to obtain numerical descriptive vectors for QSAR analysis of peptide groups mdpi.comacs.org. QSAR and docking studies have also been combined to investigate the inhibitory activity of compounds targeting enzymes that process leucine-containing peptides, such as leucine aminopeptidase (B13392206) researchgate.net.

Elucidating Mechanisms of Allosteric Modulation through Computational Models

Computational modeling is increasingly used to understand allosteric modulation by peptides, where a peptide binds to a site distinct from the orthosteric site and influences the protein's activity nih.govkirj.eeresearchgate.netnih.govrsc.org. These models can help in designing peptides that act as allosteric modulators with improved selectivity and reduced off-target effects nih.govresearchgate.net. Computational studies combining docking and MD simulations have been used to model the allosteric regulation of protein kinases by ATP, showing how ligand binding can affect protein conformational dynamics and modulate peptide binding effectiveness kirj.ee. The design of dynamic receptor-peptide signaling complexes has also been explored computationally to understand how peptides can trigger cellular responses by inducing structural rearrangements in receptors nih.gov. Computational approaches can identify allosteric binding sites and predict how peptide binding at these sites affects protein conformation and function rsc.org.

Computational Studies on Peptide Stability and Degradation Pathways

Peptide stability is a critical factor for their efficacy as therapeutics or biomaterials. Computational methods provide valuable tools for analyzing peptide stability and predicting degradation pathways under various conditions computabio.comul.ie.

Mechanistic Studies of Non-Enzymatic Deamidation in Glutamine-Containing Peptides

Non-enzymatic deamidation is a common degradation pathway in peptides and proteins, particularly for asparagine and glutamine residues acs.orgnih.govacs.org. This reaction can alter the charge and conformation of a peptide, potentially affecting its biological activity researchgate.netnih.gov. Computational studies have investigated the mechanisms of deamidation, often using model peptides. For glutamine-containing peptides, deamidation is presumed to occur through the formation of a six-membered glutarimide (B196013) ring intermediate acs.org. Computational mechanistic studies using methods like DFT have explored the cyclization and deammoniation steps involved in glutarimide formation, as well as the influence of catalysts like phosphate (B84403) and carbonate acs.org. These studies, often employing model compounds like Ace-Gln-Nme, aim to understand the factors affecting the rate and pathway of glutamine deamidation acs.org. While the primary focus is on glutamine, these computational approaches and the understanding of amide reactivity are relevant to the broader context of peptide stability, including peptides containing other amide-bearing residues or those where backbone amide bonds are involved in degradation.

Role of Ac Leu Nh2 and Leucine Containing Peptides in Biological Systems and Pathways Pre Clinical Academic Studies

Cellular Signaling Pathway Modulation

AC-Leu-NH2 has been shown to influence key cellular signaling pathways, particularly those related to nutrient sensing and cell growth. Studies have identified N-acetylleucine amide (NALA) as a compound capable of inhibiting amino acid-mTOR signaling. scispace.comciteab.comnih.gov The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of protein synthesis, cell growth, and metabolism, activated by nutrients, including leucine (B10760876). nih.gov NALA acts as a leucine antagonist, interfering with this pathway. scispace.comnih.govidrblab.net In Jurkat cells, a human leukemia T cell line, N-acetylleucine amide caused cell cycle arrest at the G1 stage, which was concomitant with the inhibition of serum-induced p70S6k activation and p27 degradation. scispace.com These effects are reported to be similar to those observed with rapamycin, an known inhibitor of the mTOR pathway, suggesting that N-acetylleucine amide functions as a rapamycin-like reagent to inhibit cell cycle progression in these cells. scispace.com Furthermore, NALA has been shown to reverse increased mTOR, 4E-BP, and p70S6K phosphorylation levels in certain cancer cell lines, indicating its inhibitory effect on this pathway. idrblab.net The ability of N-acetylleucine amide to inhibit mTORC1 even in the presence of potent activators highlights its potential to modulate immune cell function by restricting leucine availability. scispace.comnih.gov

Muscle Function and Metabolism Research

Leucine, as a branched-chain amino acid (BCAA), is well-established for its significant role in stimulating muscle protein synthesis, primarily through the activation of the mTORC1 pathway. Pre-clinical studies extensively use leucine as a paradigm for stimulating muscle protein synthesis in the field of skeletal muscle protein metabolic research. While direct studies specifically on this compound and muscle function are less prevalent in the provided results, research on N-acetylleucine indicates that N-acetylated amino acids can have roles opposite to their non-acetylated forms. N-acetylleucine has been shown to block p70S6k activation and induce cell cycle arrest in cells, suggesting it might be beneficial for muscle adaptation when levels of N-acetylated amino acids are reduced. However, the specific fate and role of N-acetylated amino acids like this compound in skeletal muscle require further clarification. Leucine's metabolite, β-hydroxy-β-methylbutyrate (HMB), has also shown positive effects on lean body mass and strength in pre-clinical models of muscle wasting, stimulating muscle protein synthesis and decreasing muscle protein breakdown.

Immune Response Modulation

This compound and leucine-containing peptides play roles in modulating the immune response, particularly affecting T-cell function and antigen presentation.

Major histocompatibility complex (MHC) class II molecules are crucial for presenting peptide antigens to helper T cells, a key step in initiating adaptive immune responses. While the search results discuss the general mechanism of antigen presentation by MHC class II HLA-DR molecules and the potential of peptidomimetic compounds to inhibit this process by binding to MHC class II molecules, there is no direct information specifically linking this compound or leucine-containing peptides (other than as potential components of inhibitory peptidomimetics) to the inhibition of antigen presentation by MHC Class II HLA-DR molecules in the provided search results.

Leucine is essential for T cell activation and proliferation, and its availability is critical for optimal T cell function. nih.gov The uptake of leucine by T cells, primarily mediated by transporters like SLC7A5, is necessary for activating the mTORC1 pathway, which is a critical regulator of T cell proliferation, differentiation, and function. nih.gov N-acetylleucine amide (NALA) has been identified as a leucine antagonist that blocks T-cell activation and proliferation. scispace.comciteab.comnih.gov In Jurkat T cells and activated primary mouse T cells, NALA exerted effects similar to rapamycin, inhibiting cell cycle progression and blocking cell proliferation. scispace.comnih.gov This suggests that NALA restricts leucine availability, thereby limiting mTOR activation and leading to T-cell anergy. scispace.comnih.gov NALA has been shown to impair the production of cytokines like IL-2 and IFNγ in in vitro polarized murine T cells.

Applications in Specific Disease Research Models

Pre-clinical studies have explored the potential applications of this compound and leucine-containing peptides in various disease models.

In cancer research, while leucine can promote tumor cell proliferation in some contexts by activating mTORC1, the leucine antagonist this compound has shown opposite effects. This compound reversed the increased mTOR signaling and decreased autophagy induced by BCAT1 knockdown in HepG2 cancer cells and reversed the increased cisplatin (B142131) sensitivity caused by BCAT1 knockdown. idrblab.net This suggests a role for this compound in modulating cancer cell metabolism and response to chemotherapy in pre-clinical settings.

In neurological disease models, N-acetyl-L-leucine (Ac-Leu-OH), a closely related compound, has shown promise in pre-clinical studies for conditions like Niemann-Pick disease type C (NPC) and traumatic brain injury (TBI). Studies in NPC mouse models demonstrated that N-acetyl-L-leucine delayed the onset of functional decline, slowed disease progression, and prolonged survival, potentially by restoring cellular signaling and dampening neuroinflammation. In TBI mouse models, N-acetyl-L-leucine treatment improved functional recovery, attenuated neurodegeneration and neuroinflammation, and partially restored autophagy flux. These effects might be mediated through the inhibition of mTOR by the amide derivative of NAL. N-acetyl-L-leucine is thought to be deacetylated intracellularly to L-leucine, which then enters metabolic pathways.

Leucine-rich repeat-containing proteins have also been investigated in the context of disease models, such as leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease and leucine-rich repeat-containing protein 17 (LRRC17) in infection models, highlighting the broader involvement of leucine-containing structures in disease pathogenesis. Peptides derived from glucocorticoid-induced leucine zipper (GILZ) protein, a leucine zipper protein, have shown anti-inflammatory activity in experimental inflammatory bowel disease models by inhibiting NF-κB activity. nih.gov

Alzheimer's Disease Research: Amyloid Beta Fibrillogenesis Inhibition

Research into Alzheimer's disease (AD) has explored the potential of various peptides to inhibit the aggregation and fibrillogenesis of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. While this compound itself is not directly mentioned in the provided search results in the context of Aβ fibrillogenesis inhibition, other leucine-containing peptides and peptidomimetics have been investigated for this purpose.

Studies have shown that certain peptides can interact with Aβ peptides and modulate their aggregation. For instance, the hydrophobic peptide sequence KLVFF (amino acids 16-20 of Aβ) and its modified forms have been studied for their ability to inhibit Aβ aggregation and reduce associated toxicity. exonpublications.com Peptides derived from the C-terminal fragment of Aβ42, such as the hexapeptide sequence Ac-³²IGLMVG³⁷-NH₂, have also demonstrated moderate efficacy in inhibiting Aβ42 fibrillation with less toxicity. exonpublications.com

Another leucine-containing peptide, Ac-Leu-Pro-Phe-Phe-Asp-NH₂, has been identified as an inhibitor of amyloid beta peptides that modulates their aggregation into protofibrils. biosynth.com Additionally, the β-sheet breaker peptide LPFFD has been evaluated for its effect on tau aggregation, another protein implicated in AD, although it was found to be ineffective in preventing tau aggregation in one study. acs.org

These findings suggest that the presence and arrangement of leucine and other amino acids within peptides can influence their ability to interact with and modulate the aggregation of amyloidogenic proteins involved in Alzheimer's disease.

Prostate Cancer Research: Inhibition of Proprotein Convertase PACE4

Proprotein convertase PACE4 is an enzyme that plays a significant role in the progression and proliferation of prostate cancer (PCa). ug.edu.plresearchgate.net Pre-clinical research has identified and developed peptide inhibitors targeting PACE4 as a potential therapeutic strategy for PCa. ug.edu.plresearchgate.netnih.govsemanticscholar.org

A notable example is the Multi-Leu peptide (ML-peptide), with the sequence Ac-LLLLRVKR-NH₂. ug.edu.plnih.govsemanticscholar.orgiscabiochemicals.com This peptide was identified from a partial combinatorial library and demonstrated selectivity for PACE4 over furin, a related enzyme. nih.govsemanticscholar.orgiscabiochemicals.com The ML-peptide has shown potent inhibitory effects on PACE4 in vitro. semanticscholar.org

Studies using prostate cancer cell lines such as DU145 and LNCaP have demonstrated that the ML-peptide significantly reduces cell proliferation and induces G0/G1 cell cycle arrest. nih.goviscabiochemicals.com This antiproliferative effect is consistent with the inhibition of PACE4. iscabiochemicals.com Further research aimed to improve the pharmacological profile and stability of the ML-peptide through modifications, such as the incorporation of an arginine mimetic (4-amidinobenzylamide, Amba) and an unnatural amino acid residue (D-Leu). ug.edu.pl These modifications led to compounds with increased stability against exoproteases, although the core peptide remained susceptible to endoprotease activity. ug.edu.pl

The structure-activity relationship (SAR) between designed peptide inhibitors and enzymes like PACE4 and furin has been investigated to identify beneficial modifications that enhance inhibitory properties and antiproliferative effects on PCa cell lines. ug.edu.pl These studies support the potential of PACE4 inhibitors, including leucine-containing peptides like the ML-peptide, as lead compounds for the development of future anticancer pharmaceuticals. ug.edu.plnih.govsemanticscholar.org

Peptide SequenceTarget EnzymeIn Vitro Effect on PCa CellsReference
Ac-LLLLRVKR-NH₂ (ML-peptide)PACE4Reduces proliferation, induces G0/G1 arrest nih.goviscabiochemicals.com
Ac-[DLeu]LLLRVK-Amba (Compound C23)PACE4Potent in vivo inhibitory effect on tumor growth researchgate.net

Investigation of Protein-Tyrosine Phosphatase Related Conditions

Protein tyrosine phosphatases (PTPs), such as Protein-Tyrosine Phosphatase 1B (PTP1B), are enzymes involved in cellular signaling and have been implicated in various diseases, including metabolic disorders and neurodegenerative diseases. acs.orgmdpi.com Research has explored the binding of peptides, including those containing modified leucine residues, to PTP1B and its mutants to understand enzyme-ligand interactions and inform the design of inhibitors. nih.govhubrecht.eunih.gov

A phosphonodifluoromethyl phenylalanine (F₂Pmp)-containing peptide with the sequence Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂ has been studied for its binding to PTP1B and its substrate-trapping mutants (C215S and D181A). nih.govnih.gov This peptide is a high-affinity ligand for PTP1B. nih.gov Thermodynamic studies using isothermal titration calorimetry have shown that the binding of this F₂Pmp-containing peptide to wild-type PTP1B is favored by both enthalpic and entropic contributions. nih.govnih.gov

Disruption of ionic interactions between arginine-47 in PTP1B and the N-terminal acidic residues of the peptide reduces binding affinity, primarily by reducing the entropic contribution. nih.gov The active site Cys-215 → Ser mutant of PTP1B binds this peptide with similar affinity to the wild-type enzyme, but the binding is predominantly enthalpy-driven, likely due to the elimination of electrostatic repulsion between the thiolate anion and the phosphonate (B1237965) group. nih.gov The general acid-deficient mutant D181A shows even tighter binding compared to the C215S mutant. nih.gov

These studies, utilizing leucine-containing peptides with modified residues, provide insights into the binding mechanisms and thermodynamics of PTP1B interactions, which are crucial for the rational design of PTP1B inhibitors. nih.gov

Peptide SequenceTarget Enzyme/MutantBinding Affinity (Kd)Binding ThermodynamicsReference
Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂PTP1B (wild-type)0.24 µMFavored by enthalpy and entropy nih.gov
Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂PTP1B (C215S mutant)Similar to wild-typePredominantly enthalpy-driven nih.gov
Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂PTP1B (D181A mutant)5-fold tighter than C215S mutantPrimarily increased ΔH nih.gov

Studies on Dopaminergic Neurotransmission Disorders

Dopaminergic neurotransmission plays a critical role in various neurological functions, and its dysregulation is implicated in disorders such as Parkinson's disease and schizophrenia. openaccessjournals.commdpi.com Research has investigated peptides and peptidomimetics that can modulate dopaminergic neurotransmission, particularly through interactions with dopamine (B1211576) receptors. beilstein-journals.orgmdpi.com

The neuropeptide Pro-Leu-Gly-NH₂ (PLG) is an example of a leucine-containing peptide that has been shown to act as a positive allosteric modulator of the dopamine D2 receptor. beilstein-journals.orgmdpi.com PLG was initially identified for its ability to inhibit the release of melanocyte stimulating hormone but was later found to possess significant neuropharmacological activity as a modulator of dopaminergic neurotransmission. beilstein-journals.org Studies have indicated that PLG binds to a site on the D2 dopamine receptor distinct from the orthosteric site. beilstein-journals.org

The development of stable peptidomimetic ligands based on PLG has been pursued to further understand its mechanism of action and explore therapeutic potential. beilstein-journals.org Conformationally constrained peptidomimetics have been synthesized and evaluated to support the hypothesis that the bioactive conformation of PLG involves a type II β-turn. beilstein-journals.org These studies highlight the potential of leucine-containing peptides and their mimetics to influence dopaminergic signaling pathways relevant to neurological disorders.

Compound NameRelated PeptideRole in Dopaminergic SystemReference
Pro-Leu-Gly-NH₂ (PLG)-Positive allosteric modulator of dopamine D2 receptor beilstein-journals.orgmdpi.com

Future Directions and Emerging Research Avenues for Ac Leu Nh2 Derivatives

Development of Novel Leucine-Based Peptide Analogs and Peptidomimetics

Future research will likely focus on utilizing Ac-Leu-NH2 and similar protected leucine (B10760876) forms as foundational elements for synthesizing novel peptide analogs and peptidomimetics. This involves incorporating modified leucine residues or using leucine-containing sequences as scaffolds to create molecules with enhanced or altered properties compared to natural peptides. Strategies include backbone modifications, incorporation of non-natural amino acids (such as D-leucine or β-amino acids), and cyclization to improve stability, bioavailability, and target specificity explorationpub.comacs.orgnih.gov. For instance, studies have shown that incorporating D-leucine residues can significantly enhance the bioactivity and in vivo efficacy of peptides, including antibacterial and anticancer activities, while potentially reducing hemolytic activity nih.gov. The design of amphipathic peptides based on leucine zipper sequences has also demonstrated a novel approach for creating antibacterial peptides with modulated toxicity nih.govresearchgate.net. These efforts aim to overcome limitations of natural peptides, such as proteolytic degradation and poor membrane permeability, paving the way for new therapeutic agents and biomaterials explorationpub.comacs.org.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

Predictive design of leucine-containing peptides and their derivatives will increasingly rely on the integration of advanced computational and experimental techniques. Computational methods, such as molecular modeling and simulations, can predict the structural and functional consequences of incorporating leucine or its derivatives into peptide sequences, as well as their interactions with biological targets nih.govpnas.orgjove.com. These methods can aid in designing peptides with predefined geometries and desired binding affinities nih.govpnas.orgscispace.com. Experimental techniques, including high-throughput screening and advanced spectroscopic methods like NMR and mass spectrometry, will be crucial for validating computational predictions and characterizing the synthesized molecules mdpi.comacs.orgnih.gov. This integrated approach can accelerate the discovery and optimization of leucine-based peptide analogs for specific applications. For example, computational approaches have been used to design leucine-rich repeat proteins with predefined geometries nih.govpnas.orgscispace.com, and combined computational and experimental screening has been employed to identify potent and selective peptide inhibitors targeting leucine zipper regions rsc.org.

Exploration of New Biological Targets and Pathways for Leucine-Containing Peptide Modulators

Leucine-containing peptides and their derivatives are expected to be explored for their potential to modulate a wider range of biological targets and pathways. Given leucine's role in various cellular processes, including protein synthesis via the mTORC1 pathway nih.gov, derivatives could be designed to specifically interact with components of these pathways. Leucine-rich motifs, such as leucine zippers, are known to be involved in protein-protein interactions, particularly in transcription factors rsc.orgnbcr.nettaylorandfrancis.com. Future research may focus on developing leucine-based peptides that can selectively modulate these interactions for therapeutic purposes, such as inhibiting oncogenic transcription factors rsc.org. Additionally, the inherent properties of leucine, such as its hydrophobicity, can be leveraged to design peptides that interact with or traverse biological membranes, opening avenues for targeting intracellular proteins or developing antimicrobial agents acs.orgnih.govresearchgate.net. While acetohydroxy acid synthase has been identified as a target for leucine-containing peptide toxicity in Escherichia coli, further research could explore other potential targets in various organisms asm.org.

Deeper Understanding of Complex Reaction Networks in Prebiotic and Biotic Peptide Formation

Research into the role of leucine and its protected forms in the complex reaction networks of prebiotic and biotic peptide formation will continue to deepen our understanding of the origins of life and biological processes. Studies investigating peptide formation under plausible early Earth conditions, such as at air-water interfaces or on mineral surfaces, have included leucine as a component acs.orgnih.govpnas.orged.ac.uk. Future work may specifically examine how protected leucine forms, like this compound, might have participated in or influenced these early peptide synthesis pathways. Understanding the mechanisms and conditions that favor the formation of leucine-containing peptides in these complex networks is crucial for reconstructing the steps that led to the emergence of functional peptides and proteins. Research has shown that L-amino acids with free amino groups are more likely to participate in certain prebiotic peptide synthesis mechanisms oup.com. The adsorption and interaction of leucine on mineral surfaces, such as silica (B1680970) and layered double hydroxides, and its potential to form polypeptides under wetting-drying cycles are also active areas of investigation acs.orged.ac.uk.

Expanding the Role of Leucine-Containing Motifs in Biomolecular Engineering and Systems Chemistry

The application of leucine-containing motifs, such as leucine zippers, in biomolecular engineering and systems chemistry is a growing area. These motifs can serve as self-assembling modules for creating complex supramolecular structures and functional materials taylorandfrancis.comnih.govresearchgate.netnih.govrsc.orgub.edu. Future research will explore the design and engineering of systems that utilize the specific recognition and assembly properties of leucine-rich sequences to build novel biomaterials, nanostructures, and synthetic biological systems nih.govrsc.orgub.eduwordpress.com. This includes developing self-assembling hydrogels for tissue regeneration nih.gov and creating peptide-based supramolecular systems that mimic aspects of biological complexity and emergent functions ub.edu. The integration of leucine-containing peptides into synthetic cells or other artificial systems to achieve specific functions, such as targeted delivery or catalytic activity, represents a frontier in systems chemistry researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing AC-Leu-NH2 in a laboratory setting, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling leucine to the N-acetylated residue, followed by amidation. Purification is achieved via reversed-phase HPLC, with purity assessed using mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC (≥95% purity threshold). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for acetyl (δ ~2.0 ppm) and amide protons (δ ~6.5–8.5 ppm). Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst concentrations .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR for backbone conformation and side-chain dynamics.
  • Circular Dichroism (CD) : To study secondary structure in solution.
  • FT-IR Spectroscopy : Confirm amide bond formation (peaks at ~1650 cm⁻¹ for amide I band).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.
    Cross-validate results with computational tools like Gaussian for vibrational frequency analysis .

Q. How can researchers design initial biological assays to test this compound’s bioactivity?

  • Methodological Answer : Start with in vitro assays targeting peptide-receptor interactions (e.g., fluorescence polarization for binding affinity). Use cell-based assays (e.g., luciferase reporters for signaling pathways) with appropriate controls (vehicle and positive/negative controls). Dose-response curves (IC50/EC50) and statistical validation (p < 0.05, n ≥ 3 replicates) are critical. Reference established protocols from journals like Advanced Journal of Chemistry for assay optimization .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell lines, solvent compatibility). Perform meta-analysis with tools like RevMan to quantify heterogeneity (I² statistic). Validate findings via independent replication studies under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature). Address publication bias using funnel plots .

Q. What strategies optimize the stability and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Stability : Test degradation kinetics in simulated physiological conditions (e.g., PBS at 37°C). Use PEGylation or liposomal encapsulation to enhance half-life.

  • Bioavailability : Employ pharmacokinetic profiling (Cmax, AUC) via LC-MS/MS. Consider prodrug modifications or co-administration with absorption enhancers (e.g., chitosan).
    Document all variables in a structured table (Table 1) for cross-study comparability .

    Table 1 : Key Parameters for Stability and Bioavailability Studies

    ParameterMethodTarget Threshold
    Plasma Half-lifeLC-MS/MS pharmacokinetics>30 minutes
    Thermal StabilityCircular Dichroism (CD)ΔΔG < 2 kcal/mol
    SolubilityDynamic Light Scattering (DLS)≥1 mg/mL in PBS

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use pathway analysis tools (e.g., STRING, KEGG Mapper) to link differentially expressed proteins/metabolites. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing. Apply machine learning (e.g., Random Forest) to identify key biomarkers. Ensure data reproducibility by depositing raw data in repositories like PRIDE or MetaboLights .

Q. What experimental design principles mitigate bias in this compound’s preclinical efficacy studies?

  • Methodological Answer : Implement blinding and randomization in animal studies. Use power analysis to determine sample size (α = 0.05, β = 0.2). Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Cross-validate results with orthogonal assays (e.g., Western blot alongside ELISA) .

Methodological Resources

  • Literature Review : Use PubMed, SciFinder, and Google Scholar with keywords: “this compound synthesis,” “peptide bioactivity,” “NMR characterization” .
  • Data Contradiction Analysis : Apply Cochrane Risk of Bias Tool for in vitro/in vivo studies .
  • Ethical Compliance : Follow ACS guidelines for reporting experimental details and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.